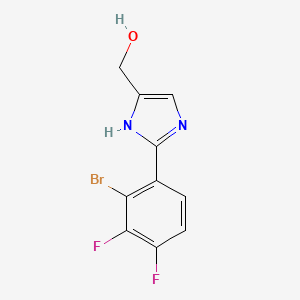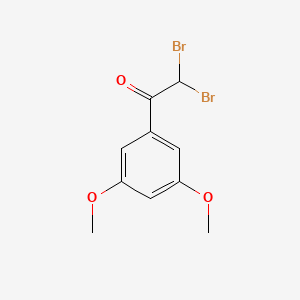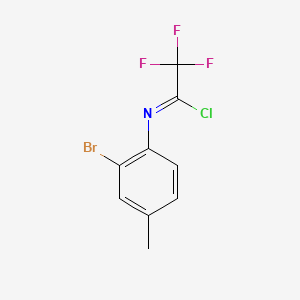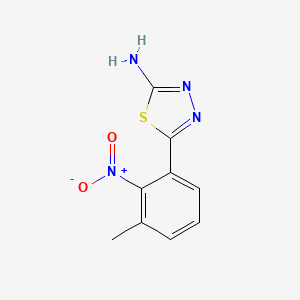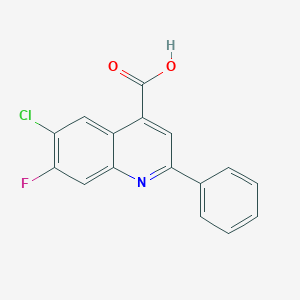![molecular formula C18H17ClFN5O2 B13701206 6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32691230 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32691230 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The synthetic route often involves the formation of intermediate compounds, which are then further reacted to produce MFCD32691230.
Industrial Production Methods
Industrial production of MFCD32691230 is carried out on a large scale, utilizing optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent production. The final product is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD32691230 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of oxides.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include various derivatives of MFCD32691230, each with unique properties and potential applications. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
MFCD32691230 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: MFCD32691230 is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD32691230 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD32691230 include other derivatives with similar core structures but different functional groups. These compounds often share similar properties but may have different reactivity and applications.
Uniqueness
What sets MFCD32691230 apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required, such as in the development of new materials and pharmaceuticals.
Conclusion
MFCD32691230 is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this versatile compound.
Properties
Molecular Formula |
C18H17ClFN5O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
6-chloro-4-[3-(4-fluoro-1-methylpyrazol-3-yl)-2-methoxyanilino]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H17ClFN5O2/c1-21-18(26)11-8-22-15(19)7-14(11)23-13-6-4-5-10(17(13)27-3)16-12(20)9-25(2)24-16/h4-9H,1-3H3,(H,21,26)(H,22,23) |
InChI Key |
GKFXBQOJHLRKRI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=C3F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


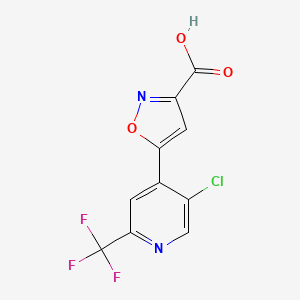
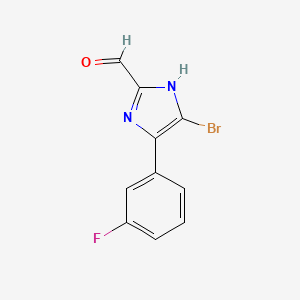

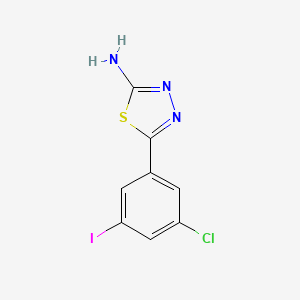
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
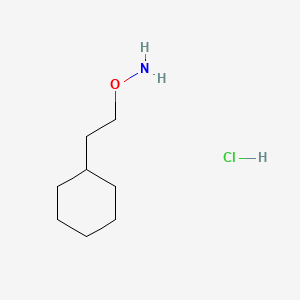
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)

